molecular formula C16H17NO B2715016 4-(Naphthalene-1-carbonyl)piperidine CAS No. 118412-65-0

4-(Naphthalene-1-carbonyl)piperidine

Cat. No.: B2715016
CAS No.: 118412-65-0
M. Wt: 239.318
InChI Key: OIOBMQJYQZVOHW-UHFFFAOYSA-N
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Description

4-(Naphthalene-1-carbonyl)piperidine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a naphthalene ring attached to a piperidine ring via a methanone group. The presence of these functional groups allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial purposes.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalene-1-carbonyl)piperidine typically involves the reaction of naphthalene derivatives with piperidine derivatives under specific conditions. One common method involves the Friedel-Crafts acylation reaction, where naphthalene is reacted with piperidin-4-ylmethanone chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalene-1-carbonyl)piperidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthalen-1-yl(piperidin-4-yl)methanoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of naphthalen-1-yl(piperidin-4-yl)methanol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanone group can be replaced by other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Naphthalen-1-yl(piperidin-4-yl)methanoic acid.

    Reduction: Naphthalen-1-yl(piperidin-4-yl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Naphthalene-1-carbonyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

4-(Naphthalene-1-carbonyl)piperidine can be compared with other similar compounds such as:

    Naphthalen-1-yl(piperidin-4-yl)methanol: A reduced form of the compound with different chemical properties and reactivity.

    Naphthalen-1-yl(piperidin-4-yl)methanoic acid: An oxidized form with distinct applications and biological activity.

    Naphthalen-1-yl(piperidin-4-yl)amine: A substituted derivative with potential use in medicinal chemistry.

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and the range of reactions it can undergo, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

naphthalen-1-yl(piperidin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c18-16(13-8-10-17-11-9-13)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13,17H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOBMQJYQZVOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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